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Abstract

Congressane, also known as diamantane, is a highly symmetrical, rigid, cage-like hydrocarbon
(C14H20) belonging to the diamondoid series. Its structure, a segment of the diamond lattice,
fascinates chemists due to its unique properties, including high thermal stability and low
reactivity. However, despite its diamond-like structure, the molecule is not entirely free of strain.
This technical guide provides a comprehensive analysis of the steric strain inherent in the
congressane molecule. We will delve into the structural evidence from X-ray crystallography,
quantify the strain energy through thermochemical data and computational chemistry, and
detail the experimental and theoretical protocols used in these assessments. This document
serves as a core reference for researchers interested in the nuanced stereochemistry of
polycyclic hydrocarbons and its implications in fields such as materials science and drug
development.

Introduction to Steric Strain in Polycyclic Systems

In organic chemistry, "strain” refers to the increase in a molecule's potential energy due to its
geometry deviating from the ideal, unstrained state. This excess energy can arise from several
factors, including:

e Angle Strain: Deviation of bond angles from their ideal values (e.g., 109.5° for sp3-hybridized
carbon).
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» Torsional Strain: Destabilization from eclipsed conformations of bonds around a single bond.

» Steric Strain (Van der Waals Strain): Repulsive forces that occur when non-bonded atoms
are forced closer to each other than the sum of their Van der Waals radii allows.

In rigid polycyclic systems like congressane, the covalent framework locks the molecule into a
specific conformation, making it impossible to alleviate strain through bond rotation.
Consequently, any inherent angle, torsional, or steric strain is a permanent feature of the
molecule's structure and contributes to its overall energy and reactivity. While diamondoids are
often described as "strain-free" due to their resemblance to the diamond lattice, molecular
mechanics calculations reveal that congressane possesses notable strain arising from an
excess of repulsive non-bonded interactions compared to acyclic hydrocarbons[1].

Structural Evidence of Steric Strain:
Crystallographic Analysis

The definitive three-dimensional structure of congressane was elucidated by I. L. Karle and J.
Karle in 1965 through single-crystal X-ray diffraction[2][3]. This experimental technique
provides precise measurements of bond lengths and angles, offering direct insight into the
molecule's geometry and any deviations from ideal values that would indicate strain.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure by X-ray diffraction involves the following
key steps:

» Crystallization: A high-purity sample of the compound is dissolved in a suitable solvent, and
the solution is slowly evaporated or cooled to encourage the formation of single crystals. For
congressane, suitable crystals were grown for the analysis.

o X-ray Diffraction: A single crystal is mounted on a goniometer and irradiated with a
monochromatic beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is
recorded by a detector.

o Data Collection: The crystal is rotated, and diffraction patterns are collected from multiple
orientations. The intensity and position of each diffracted beam are measured.
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» Structure Solution and Refinement: The diffraction data is used to calculate an electron
density map of the unit cell. From this map, the positions of the individual atoms are
determined. This initial model is then refined to best fit the experimental data, yielding
precise bond lengths and angles.

The workflow for this process can be visualized as follows:
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Figure 1: Experimental workflow for X-ray crystallography.

Quantitative Structural Data for Congressane
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The X-ray diffraction study by Karle and Karle confirmed that the carbon skeleton of
congressane has a diamond-like lattice structure. While the full data table from the original
1965 publication is not readily available in modern databases, subsequent analyses and
computational studies have confirmed that the bond angles are very close to the ideal
tetrahedral angle of 109.5°[4]. The C-C bond lengths are also consistent with typical single
bonds. However, even small deviations and the fixed, rigid nature of the cage lead to non-ideal
non-bonded distances, which are the primary source of steric strain in the molecule.
Specifically, some transannular H---H distances are shorter than the sum of their Van der Waals
radii (approximately 2.4 A), leading to repulsive interactions.

Energetic Quantification of Strain

While structural data provides evidence of distorted geometry, the magnitude of the resulting
strain is quantified by its strain energy (SE). This is the excess energy of the molecule
compared to a hypothetical, strain-free reference compound. Strain energy can be determined
both experimentally, through thermochemical measurements, and theoretically, via
computational chemistry.

Experimental Determination: Enthalpy of Formation

The experimental strain energy of a hydrocarbon is typically derived from its standard enthalpy
of formation (AH®).

Experimental Protocol: Combustion Calorimetry

A precisely weighed sample of the substance (e.g., congressane) is placed in a "bomb"
calorimeter.

e The bomb is filled with pure oxygen under high pressure and sealed.

e The bomb is submerged in a known quantity of water in an insulated container.

o The sample is ignited, and the complete combustion reaction releases heat, which is
absorbed by the bomb and the surrounding water, causing a temperature increase.

e By measuring the temperature change and knowing the heat capacity of the calorimeter, the
heat of combustion can be calculated.
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e The standard enthalpy of formation is then calculated from the heat of combustion using
Hess's Law.

Once the experimental AHo° is known, the strain energy is calculated by comparing it to a
theoretical AHo° for a strain-free molecule with the same atomic composition. This theoretical
value is calculated using group increment methods (e.g., Benson's group additivity rules),
where the molecule is broken down into constituent groups with known strain-free enthalpy
contributions[5].

Strain Energy (SE) = AHp°(experimental) - AHp°(strain-free reference)

Computational Quantification of Strain

Computational chemistry provides powerful tools for calculating strain energy, often with
accuracy comparable to experimental methods.

Computational Protocol: Molecular Mechanics and Homodesmotic Reactions

e Molecular Mechanics: This method models a molecule as a collection of atoms connected by
springs (bonds). The potential energy of a conformation is calculated using a "force field,"
which is a set of parameters that describe the energy cost of stretching bonds, bending
angles, and twisting dihedral angles, as well as non-bonded (steric) interactions[6][7]. The
strain energy is the total steric energy calculated by the force field. The Engler-Andose-
Schleyer (EAS) force field method was an early approach used to calculate strain energies
for polycyclic hydrocarbons.

e Homodesmotic Reactions: This is a more rigorous quantum mechanical approach. A
hypothetical (isodesmic or homodesmotic) reaction is constructed where the number and
type of all bonds are conserved on both the reactant and product sides[5][8][9][10]. The
strained molecule is on the reactant side, and a set of well-known, strain-free molecules (like
ethane and propane) are on the product side. The enthalpy of this reaction, calculated using
ab initio or Density Functional Theory (DFT) methods, is equal to the strain energy of the
target molecule.

The logical workflow for calculating strain energy using a homodesmotic reaction is as follows:
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Figure 2: Workflow for strain energy calculation via homodesmotic reactions.

Quantitative Strain Energy Data for Diamondoids

Using these methods, the strain energies for congressane (diamantane) and related

diamondoids have been calculated. While adamantane, the smallest diamondoid, has a

relatively modest strain energy, the strain in diamantane is notably higher[11].

Enthalpy of .
. . Strain per
Formation Strain Energy
Compound Carbon Method
(AHe°) (SE) (kcal/mol)
(kcal/mol)
(kcal/mol)
Adamantane -30.3 7.6 0.76 EAS Force Field
Congressane )
) -34.8 12.5 0.89 EAS Force Field
(Diamantane)
Triamantane -37.5 19.1 1.06 EAS Force Field
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Note: Strain energy values can vary slightly depending on the computational method and the
reference state used.

The data clearly indicates that while congressane is a very stable molecule, it possesses a
significant strain energy of 12.5 kcal/mol. The strain per carbon atom also increases from
adamantane to diamantane, suggesting that the fusion of adamantane cages introduces
additional steric crowding and deviation from an ideal strain-free geometry. This increased
strain is attributed to destabilizing transannular H---H interactions.

Implications for Drug Development and Materials
Science

The rigid, well-defined three-dimensional structure of congressane and its derivatives makes
them attractive scaffolds in medicinal chemistry and materials science. Understanding the
inherent steric strain is crucial for several reasons:

o Reactivity: Although generally unreactive, the stored strain energy can influence the
reactivity at the bridgehead positions. Functionalization of the congressane core can be
affected by the local strain environment.

e Molecular Recognition: In drug design, congressane derivatives can be used as rigid linkers
or pharmacophores. The precise geometry, dictated in part by steric strain, will govern how
these molecules fit into the binding sites of proteins and other biological targets.

» Material Properties: When incorporated into polymers or other materials, the rigidity and
strain of the diamondoid units can influence the bulk properties of the material, such as
thermal stability, hardness, and elasticity[12][13].

Conclusion

The congressane molecule, despite its structural similarity to the perfectly staggered diamond
lattice, is not free from steric strain. X-ray crystallography provides the foundational evidence of
its rigid, caged structure where non-bonded atoms can be held in close proximity.
Thermochemical measurements and, more prominently, computational chemistry methods like
molecular mechanics and homodesmotic reaction analysis, have successfully quantified this
strain. The strain energy of congressane is approximately 12.5 kcal/mol, a value significantly
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higher than that of adamantane, which is primarily attributed to repulsive transannular
hydrogen-hydrogen interactions. A thorough understanding of this inherent strain is essential
for accurately predicting the molecule's reactivity and for the rational design of novel drugs and
advanced materials based on the congressane scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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